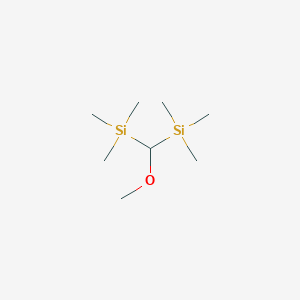
(Methoxymethylene)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(trimethylsilyl)(methoxy)methane is an organosilicon compound characterized by the presence of two trimethylsilyl groups and a methoxy group attached to a central methane carbon atom. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)(methoxy)methane can be synthesized through several methods. One common approach involves the reaction of trimethylsilyl chloride with methanol in the presence of a base such as sodium hydride. The reaction proceeds as follows:
2(CH3)3SiCl+CH3OH+NaH→(CH3)3SiOCH3+NaCl+H2
Another method involves the use of trimethylsilyl triflate and methanol under mild conditions to yield bis(trimethylsilyl)(methoxy)methane.
Industrial Production Methods
Industrial production of bis(trimethylsilyl)(methoxy)methane typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsilyl)(methoxy)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can yield simpler silanes or siloxanes.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halides or alkoxides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bis(trimethylsilyl)(methoxy)methane finds applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups and the formation of silyl ethers.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Bis(trimethylsilyl)(methoxy)methane is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl)(methoxy)methane involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable silyl ethers, which protect functional groups during chemical reactions. The methoxy group can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl chloride
- Trimethylsilyl triflate
- Bis(trimethylsilyl)acetamide
Uniqueness
Bis(trimethylsilyl)(methoxy)methane is unique due to its combination of trimethylsilyl and methoxy groups, which provide distinct reactivity and stability compared to other similar compounds. This combination allows for a broader range of applications in synthesis and modification of various molecules.
Properties
CAS No. |
120703-53-9 |
|---|---|
Molecular Formula |
C8H22OSi2 |
Molecular Weight |
190.43 g/mol |
IUPAC Name |
[methoxy(trimethylsilyl)methyl]-trimethylsilane |
InChI |
InChI=1S/C8H22OSi2/c1-9-8(10(2,3)4)11(5,6)7/h8H,1-7H3 |
InChI Key |
CKWFQZBOBNRGAB-UHFFFAOYSA-N |
Canonical SMILES |
COC([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Chloro-2-methoxypropyl)sulfanyl]-4-methylbenzene](/img/structure/B14300437.png)
![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
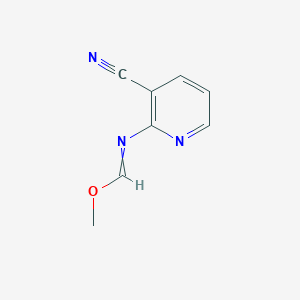
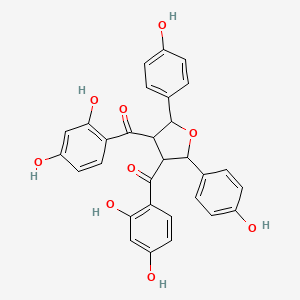
![1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol](/img/structure/B14300471.png)
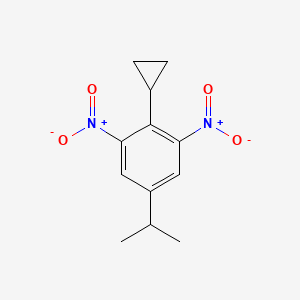
![O-Propyl S-[2-(propylsulfanyl)ethyl] methylphosphonothioate](/img/structure/B14300479.png)
![2-Ethyl-3-[methoxy(phenylsulfanyl)(trimethylsilyl)methyl]cyclopentan-1-one](/img/structure/B14300482.png)
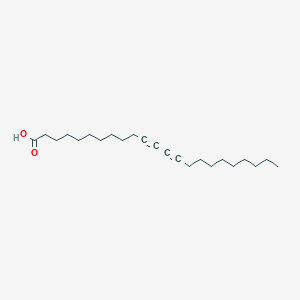
![4-[(2-Chlorophenyl)methoxy]-3-methoxy-N-(pyridin-4-yl)benzamide](/img/structure/B14300493.png)
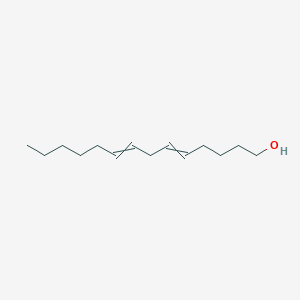
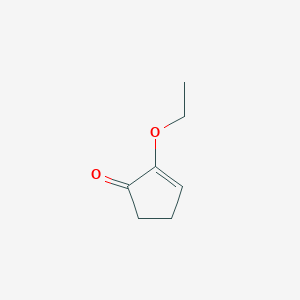
![2-Methyl-2-[(phenylsulfanyl)methyl]oxepane](/img/structure/B14300518.png)
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
